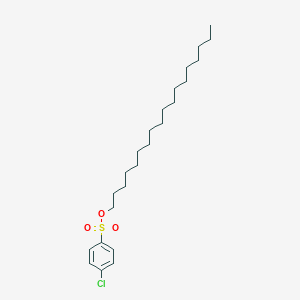

Octadecyl 4-chlorobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-29(26,27)24-20-18-23(25)19-21-24/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMZOJFOPWKCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391438 | |

| Record name | Octadecyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34184-41-3 | |

| Record name | Octadecyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Octadecyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl 4-chlorobenzenesulfonate (CAS No. 34184-41-3) is a chemical compound with the molecular formula C24H41ClO3S.[1][2] This guide provides a comprehensive overview of its known physicochemical properties, drawing from available data. It is intended to serve as a valuable resource for professionals in research and development who may be working with this or structurally related molecules.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature.

| Property | Value | Source(s) |

| Molecular Formula | C24H41ClO3S | [1][2] |

| Molecular Weight | 445.10 g/mol | [1][2] |

| CAS Number | 34184-41-3 | [1][2] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | Not available | |

| Density | 1.034 g/cm³ | [3] |

| Water Solubility | Not available | |

| Solubility in Organic Solvents | Soluble | [4] |

| pKa | Not available | |

| LogP (Predicted) | Not available |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 4-chlorobenzenesulfonyl chloride with octadecanol. A general procedure is outlined below:

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Octadecanol

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for reflux, extraction, and purification (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve octadecanol in the chosen inert solvent.

-

Add the base to the solution and stir.

-

Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, the reaction mixture may be heated to reflux for a specified period to ensure completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed successively with dilute acid (e.g., 1M HCl), water, and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Mandatory Visualizations

Due to the lack of specific experimental data regarding signaling pathways or complex experimental workflows for this compound, a logical diagram illustrating the general process for determining key physicochemical properties is provided.

General Workflow for Physicochemical Property Determination:

Caption: Logical workflow for the determination of physicochemical properties.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. The scarcity of experimental data highlights an opportunity for further research to fully characterize this compound. The provided general experimental protocols and logical workflows offer a foundational approach for researchers to undertake such characterization. As a useful building block in chemical synthesis, a more complete understanding of its properties would be beneficial to the scientific community.[1]

References

An In-depth Technical Guide to the Synthesis of Octadecyl p-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl p-chlorobenzenesulfonate is a long-chain alkyl arenesulfonate ester. This document provides a comprehensive overview of its synthesis, focusing on the esterification of p-chlorobenzenesulfonyl chloride with octadecanol. Detailed experimental protocols, quantitative data representation, and a visual depiction of the synthesis pathway are presented to facilitate its preparation in a laboratory setting. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of the synthesis of this and similar compounds.

Introduction

Alkyl arenesulfonates are a class of organic compounds characterized by an alkyl chain linked to an arenesulfonate group through an ester bond. These molecules find applications in various fields, including as surfactants, and as intermediates in organic synthesis. The synthesis of Octadecyl p-chlorobenzenesulfonate involves the reaction of a long-chain alcohol, octadecanol, with an aryl sulfonyl chloride, p-chlorobenzenesulfonyl chloride. This reaction is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions. The presence of the long alkyl chain imparts significant lipophilicity to the molecule.

Synthesis Pathway

The primary and most direct pathway for the synthesis of Octadecyl p-chlorobenzenesulfonate is the reaction of octadecan-1-ol with p-chlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine is a commonly used base for this transformation as it also acts as a solvent and a catalyst.

The overall reaction is as follows:

Octadecan-1-ol + p-Chlorobenzenesulfonyl chloride → Octadecyl p-chlorobenzenesulfonate + Hydrochloric acid

The hydrochloric acid is neutralized by the base (e.g., pyridine) to form pyridinium hydrochloride.

Synthesis Pathway Diagram

Caption: Synthesis of Octadecyl p-chlorobenzenesulfonate.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of Octadecyl p-chlorobenzenesulfonate, adapted from established procedures for the synthesis of similar alkyl arenesulfonates.

Materials and Equipment

-

Reactants:

-

Octadecan-1-ol (Stearyl alcohol)

-

p-Chlorobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

-

Solvents:

-

Dichloromethane (or other suitable inert solvent)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

-

Drying Agent:

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve octadecan-1-ol (1.0 eq) in anhydrous pyridine (used in excess, e.g., 5-10 volumes relative to the alcohol). Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve p-chlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of an inert solvent like dichloromethane. Add this solution dropwise to the cooled solution of octadecanol in pyridine over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing cold 1 M hydrochloric acid to neutralize the excess pyridine.

-

Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude Octadecyl p-chlorobenzenesulfonate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Octadecyl p-chlorobenzenesulfonate.

| Parameter | Value | Notes |

| Reactants | ||

| Octadecan-1-ol | 1.0 molar equivalent | The limiting reagent. |

| p-Chlorobenzenesulfonyl chloride | 1.1 - 1.2 molar equivalents | A slight excess is used to ensure complete conversion of the alcohol. |

| Pyridine | 5-10 volumes | Acts as a base and solvent. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 12 - 24 hours | Monitored by TLC for completion. |

| Product | ||

| Theoretical Yield | Calculated based on octadecan-1-ol | Molecular Weight of Product: 445.11 g/mol |

| Expected Yield | > 85% | Yields can vary based on reaction scale and purification efficiency. |

| Appearance | White to off-white solid | Expected physical state at room temperature. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for synthesis and purification.

Conclusion

The synthesis of Octadecyl p-chlorobenzenesulfonate can be reliably achieved through the esterification of octadecan-1-ol with p-chlorobenzenesulfonyl chloride in the presence of pyridine. The provided experimental protocol and workflow offer a clear and detailed guide for its preparation. Careful control of reaction conditions and a thorough purification process are essential for obtaining a high yield of the pure product. This technical guide serves as a valuable resource for chemists and researchers requiring this compound for their scientific endeavors.

Technical Guide on 3-Deazaneplanocin A (DZNep): An Epigenetic Modulator

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 34184-41-3 provided in the query corresponds to the chemical compound Octadecyl 4-Chlorobenzenesulfonate. However, the detailed technical requirements of the prompt, including the request for signaling pathways and experimental protocols relevant to drug development, strongly indicate that the intended subject is the well-studied epigenetic modulator 3-Deazaneplanocin A (DZNep) . This guide will therefore focus exclusively on DZNep.

Abstract

3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine renowned for its potent inhibitory effects on cellular methylation processes.[1] Initially identified for its antiviral properties, DZNep has garnered significant attention in oncology and stem cell research as a powerful epigenetic modulator.[2] It functions primarily as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY), which leads to the intracellular accumulation of SAH.[3][4] This accumulation, in turn, competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][5] By depleting cellular EZH2 levels and subsequently reducing histone H3 lysine 27 trimethylation (H3K27me3), DZNep reactivates silenced genes, including tumor suppressors, inducing apoptosis and cell cycle arrest in various cancer cells while showing minimal effects on normal cells.[2][5] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activities, and key experimental applications of DZNep.

Physicochemical and Handling Properties

DZNep is a synthetic adenosine analog available for research purposes, typically as a solid or in its hydrochloride salt form, which offers improved solubility in aqueous solutions.[6]

| Property | Data | Reference(s) |

| IUPAC Name | (1S,2R,5R)-5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | [6] |

| Synonyms | DZNep, 3-Deazaneplanocin | [7] |

| CAS Number | 102052-95-9 (Free Base); 120964-45-6 (HCl Salt) | [8] |

| Molecular Formula | C₁₂H₁₄N₄O₃ (Free Base); C₁₂H₁₄N₄O₃·HCl (HCl Salt) | |

| Molecular Weight | 262.26 g/mol (Free Base); 298.73 g/mol (HCl Salt) | |

| Appearance | Solid | |

| Purity | Typically ≥98% by HPLC | [8] |

| Solubility | Free Base: ≥17.07 mg/mL in DMSO; ≥17.43 mg/mL in H₂O. Insoluble in Ethanol. HCl Salt: Soluble to 10 mM in water; ≥14.94 mg/mL in DMSO with ultrasonic. | [8][9] |

| Storage & Stability | Store solid form at -20°C for at least 12 months. Aqueous/DMSO stock solutions should be prepared fresh; if necessary, store at -20°C for up to one month. | [6][8][9] |

Mechanism of Action

DZNep's primary mechanism is not direct enzymatic inhibition of methyltransferases but rather the disruption of the cellular methylation cycle.

-

Inhibition of AHCY: DZNep is a powerful, competitive inhibitor of S-adenosylhomocysteine hydrolase (AHCY), with a Ki value reported to be as low as 50 pM.[1][10] AHCY is responsible for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine and homocysteine.[3]

-

Accumulation of SAH: Inhibition of AHCY leads to a significant intracellular accumulation of its substrate, SAH.[1][4]

-

Competitive Inhibition of Methyltransferases: SAH is a known product feedback inhibitor of all S-adenosylmethionine (SAM)-dependent methyltransferases.[3] The elevated SAH/SAM ratio results in the global inhibition of methylation reactions, including histone methylation.[4]

-

Depletion of EZH2 and H3K27me3 Reduction: The histone methyltransferase EZH2, the catalytic subunit of the PRC2 complex, is particularly sensitive to this inhibition.[3] DZNep treatment leads to the depletion of cellular EZH2 protein levels and a consequent reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[2][5] DZNep has also been shown to affect other histone marks, such as H3K9me3, by down-regulating the expression of other methyltransferases like SETDB1.[11]

-

Gene Reactivation and Apoptosis: The reduction in repressive H3K27me3 marks leads to the de-repression and reactivation of silenced genes, including key tumor suppressor genes and cell cycle inhibitors (e.g., p16, p21, p27).[9][10] This reactivation triggers cell cycle arrest (commonly at the G0/G1 or G1 phase) and induces apoptosis selectively in cancer cells.[5][7][10]

Biological Activity and In Vitro Efficacy

DZNep demonstrates potent dose-dependent antiproliferative and pro-apoptotic activity across a wide range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference(s) |

| NSCLC Cell Lines (Average) | Non-Small Cell Lung Cancer | 0.08 - 0.24 | Not specified | [5][7] |

| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | 48 hours | [7] |

| LPc006 | Pancreatic Cancer | 0.1 ± 0.03 | 48 hours | [7] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | < 0.2 | 48 hours | [7][8] |

| HL-60 | Acute Myeloid Leukemia (AML) | < 0.2 | 48 hours | [7][8] |

| SW1353 | Chondrosarcoma | ~0.3 | 5 days | [12] |

| Vesicular Stomatitis Virus (Vero) | Antiviral Activity | 2.1 µg/mL | Not specified | [10] |

| Yellow Fever Virus (Vero) | Antiviral Activity | 2.9 µg/mL | Not specified | [10] |

Key Experimental Protocols

General Cell Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with DZNep to assess its biological effects.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of DZNep HCl salt in sterile water or DMSO.[9][10] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

-

Cell Seeding: Seed cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. For example, seed 750 cells/cm² for a long-term (14-day) growth assay or a higher density for shorter-term (48-72h) assays.[2]

-

Treatment: The day after seeding, remove the medium and add fresh medium containing the desired final concentration of DZNep (e.g., 0.1 µM to 5 µM).[2][13] A vehicle control (e.g., DMSO or water) must be run in parallel.

-

Incubation: Incubate cells for the desired period (e.g., 24, 48, 72 hours, or longer for specific assays).[9]

-

Harvesting and Analysis: After incubation, harvest cells for downstream analysis such as cell viability assays (MTT, CellTiter-Glo), flow cytometry (apoptosis, cell cycle), or molecular analysis (Western Blot, qPCR).[2][14][15]

Western Blot Analysis of EZH2 and H3K27me3 Depletion

This protocol describes the validation of DZNep's mechanism of action by measuring the protein levels of its target, EZH2, and the downstream epigenetic mark, H3K27me3.

-

Cell Lysis:

-

Treat cells with DZNep (e.g., 1 µM) and a vehicle control for 48-72 hours.[14]

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[14][16]

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.[16]

-

Centrifuge the lysate at >12,000g for 15 minutes at 4°C to pellet debris.[17]

-

Determine the protein concentration of the supernatant using a BCA assay.[16]

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[17]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:

-

Rabbit anti-EZH2

-

Rabbit anti-H3K27me3

-

Mouse anti-β-actin or Rabbit anti-Total Histone H3 (as loading controls)

-

-

Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

Applications in Research and Drug Development

DZNep serves as a critical tool compound and a potential therapeutic agent in several domains:

-

Oncology: As a pro-apoptotic agent in numerous cancers, including leukemia, lung cancer, pancreatic cancer, and chondrosarcoma.[2][5][7][9] It is also explored in combination therapies to sensitize cancer cells to conventional chemotherapeutics like cisplatin.[12]

-

Stem Cell Biology: DZNep is a component of small molecule cocktails used for the chemical reprogramming of somatic cells into induced pluripotent stem cells (ciPSCs), where it enhances the expression of pluripotency factors like Oct4.

-

Antiviral Research: It shows potent activity against a range of viruses, including orthopoxviruses and Ebola virus, by interfering with viral processes that rely on host cell methylation.[8][10]

-

Epigenetic Research: As a global histone methylation inhibitor, it is an invaluable tool for studying the roles of EZH2 and H3K27me3 in gene regulation, differentiation, and disease pathogenesis.

References

- 1. 3-Deazaneplanocin: a new and potent inhibitor of S-adenosylhomocysteine hydrolase and its effects on human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, 3-Deazaneplanocin A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]

- 5. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Deazaneplanocin A |DZNep | Histone methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-deazaneplanocin A HCl | EZH2/AHCY Inhibitor | TargetMol [targetmol.com]

- 14. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of EZH2 Inhibition through DZNep on Epithelial-Mesenchymal Transition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epigentek.com [epigentek.com]

- 17. origene.com [origene.com]

Unraveling the Biological Role of Octadecyl 4-chlorobenzenesulfonate: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecyl 4-chlorobenzenesulfonate is a chemical compound with limited publicly available data regarding its biological mechanism of action. Extensive searches of scientific literature and chemical databases reveal its primary application as a chemical intermediate, particularly in the synthesis of styryl dyes and lipophilic carbocyanines.[1] At present, there are no published studies detailing its specific cellular targets, signaling pathway interactions, or overall mechanism of action in any biological system. This guide provides a comprehensive overview of the current state of knowledge, including the compound's known properties and the biological activities of structurally related compounds. It also outlines a hypothetical workflow for the systematic investigation of the mechanism of action for a novel compound like this compound.

Introduction to this compound

This compound is an organic molecule characterized by a long octadecyl carbon chain, a chlorobenzene ring, and a sulfonate ester group. Its lipophilic nature, conferred by the long alkyl chain, and the reactive sulfonate group make it a useful building block in organic synthesis.[1] However, its biological properties have not been a subject of extensive research, and it is commercially available primarily for research and development purposes, not for diagnostic or therapeutic use.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34184-41-3 |

| Molecular Formula | C₂₄H₄₁ClO₃S |

| Molecular Weight | 445.10 g/mol |

| Alternate Names | Octadecyl p-chlorobenzenesulfonate |

| Primary Application | Building block for synthesis of styryl dyes and lipophilic carbanocyanines.[1] |

Biological Activity of Structurally Related Compounds

While no data exists for this compound, studies on related benzenesulfonate and sulfonamide derivatives offer some insights into the potential, though unconfirmed, biological activities of this class of compounds.

-

4-Chlorobenzenesulfonamide Derivatives: Research has shown that derivatives of 4-chlorobenzenesulfonamide have been synthesized and evaluated for a range of biological activities. These include antibacterial and anti-enzymatic properties. Further derivatization of this core structure has also led to compounds with in vitro antitumor activity.

-

Mineralization of 4-Chlorobenzenesulfonic Acid: In the context of environmental science and microbiology, research has been conducted on the biodegradation of 4-chlorobenzenesulfonic acid, a related compound. Studies have identified bacterial strains capable of mineralizing this compound, indicating that biological systems can interact with and metabolize the 4-chlorobenzenesulfonate moiety.

It is critical to emphasize that these findings on related molecules do not directly translate to the mechanism of action of this compound. The presence of the long octadecyl chain would significantly alter its physicochemical properties, such as solubility and membrane permeability, and thus its biological activity.

Hypothetical Workflow for Mechanism of Action Elucidation

Given the absence of data, a structured approach would be necessary to determine the mechanism of action of this compound. The following section and diagram outline a generalized experimental workflow for characterizing the biological activity of a novel chemical entity.

Experimental Protocols: A Generalized Approach

-

Initial High-Throughput Screening (HTS):

-

Objective: To identify any potential biological activity.

-

Methodology: The compound would be screened against a diverse panel of cell lines (e.g., cancer cell lines, primary cells) and a broad range of biological assays (e.g., cytotoxicity assays, reporter gene assays for major signaling pathways).

-

-

Target Identification and Validation:

-

Objective: To identify the specific molecular target(s) of the compound.

-

Methodology: Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction could be employed. Validation of identified targets would involve techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing to confirm the target's role in the compound's activity.

-

-

Pathway Analysis:

-

Objective: To understand the broader signaling pathways affected by the compound.

-

Methodology: Following target identification, downstream and upstream signaling events would be investigated using methods like Western blotting for key pathway proteins, reporter assays for pathway activation, and transcriptomic analysis (e.g., RNA-seq) to observe global changes in gene expression.

-

-

In Vivo Studies:

-

Objective: To assess the compound's efficacy and safety in a whole-organism model.

-

Methodology: If in vitro studies show promising results, the compound would be tested in animal models (e.g., mouse models of disease) to evaluate its therapeutic potential, pharmacokinetics, and toxicology.

-

Figure 1. A generalized workflow for elucidating the mechanism of action of a novel compound.

Conclusion

References

Navigating the Thermal Landscape of Octadecyl 4-chlorobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl 4-chlorobenzenesulfonate, a long-chain aromatic sulfonate ester, finds applications in various chemical syntheses. Understanding its thermal stability and degradation profile is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. While specific experimental data for this compound is not extensively available in public literature, this document constructs a predictive profile to guide researchers. It outlines key thermal decomposition pathways, potential degradation products, and standardized experimental protocols for empirical analysis.

Predicted Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its molecular structure. In this compound, the key functional groups governing its thermal behavior are the sulfonate ester linkage, the long alkyl (octadecyl) chain, and the chlorinated benzene ring.

Based on literature for similar compounds, the thermal decomposition of this compound is expected to occur at elevated temperatures. The primary alcohol nature of the octadecyl group suggests a higher stability compared to esters of secondary or tertiary alcohols. However, the presence of the electron-withdrawing chlorobenzenesulfonate group can influence the C-O bond strength of the ester.

Table 1: Predicted Thermal Properties of this compound

| Thermal Parameter | Predicted Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | Thermogravimetric Analysis (TGA) |

| Mass Loss at 300 °C | 40 - 60% | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | Not Applicable (Crystalline) | Differential Scanning Calorimetry (DSC) |

| Melting Point (Tm) | 50 - 70 °C | Differential Scanning Calorimetry (DSC) |

Note: The values presented in this table are predictive and should be confirmed by empirical testing.

Anticipated Degradation Profile

The thermal degradation of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the sulfonate ester bond and transformations of the aromatic ring and alkyl chain.

Primary Degradation Pathways

-

Sulfonate Ester Pyrolysis: The most probable initial degradation step is the pyrolysis of the sulfonate ester. This can occur via an elimination reaction, leading to the formation of 1-octadecene and 4-chlorobenzenesulfonic acid. This pathway is common for sulfonate esters in the absence of a solvent.[1][2]

-

C-S Bond Cleavage: At higher temperatures, cleavage of the carbon-sulfur bond in the 4-chlorobenzenesulfonate moiety may occur, leading to the formation of sulfur oxides (SO₂, SO₃) and chlorinated aromatic fragments. The thermal decomposition of linear alkylbenzene sulfonates is known to produce sulfur dioxide, sulfur trioxide, and sulfuric acid.[3]

-

Dechlorination: The chlorinated benzene ring can undergo dechlorination, particularly under reducing conditions or at very high temperatures. This could lead to the formation of octadecyl benzenesulfonate or other dechlorinated aromatic species. The degradation of chlorobenzenes can proceed via reductive dechlorination to form benzene and other related products.[4]

Potential Degradation Products

Table 2: Potential Thermal Degradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 1-Octadecene | C₁₈H₃₆ | Sulfonate ester pyrolysis |

| 4-Chlorobenzenesulfonic acid | C₆H₅ClO₃S | Sulfonate ester pyrolysis |

| Sulfur Dioxide | SO₂ | C-S bond cleavage |

| Sulfur Trioxide | SO₃ | C-S bond cleavage |

| 4-Chlorophenol | C₆H₅ClO | Secondary degradation |

| Benzene | C₆H₆ | Dechlorination and desulfonation |

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset and peak decomposition temperatures, as well as the mass loss as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the mass loss of the sample as a function of temperature.

-

The onset decomposition temperature is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss, and the peak decomposition temperature is determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and any other thermal transitions (e.g., solid-solid phase transitions).

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the thermal behavior of the melt-quenched material.

-

The melting point is determined from the peak of the endothermic transition in the first heating scan.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

-

Methodology:

-

Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Insert the sample into the pyrolyzer, which is directly coupled to the GC-MS inlet.

-

Heat the sample rapidly to a predetermined pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C) for a short duration (e.g., 10 seconds).

-

The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the degradation products using a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

-

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Postulated thermal degradation pathway.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and degradation profile of this compound. The primary anticipated degradation mechanism is pyrolysis of the sulfonate ester to yield 1-octadecene and 4-chlorobenzenesulfonic acid, with further decomposition at higher temperatures leading to the formation of sulfur oxides and various aromatic fragments. The provided experimental protocols offer a standardized approach for the empirical validation of these predictions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this thermal landscape is crucial for process optimization, safety, and quality control.

References

Lipophilic Properties of Carbocyanines Derived from Octadecyl 4-chlorobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilic properties of carbocyanine dyes, with a particular focus on derivatives synthesized using octadecyl 4-chlorobenzenesulfonate. The inherent lipophilicity of these long-chain carbocyanines is a critical determinant of their function as potent membrane probes, tracers, and labeling agents in a multitude of biological applications. Understanding and quantifying this property is paramount for the rational design of novel dyes and for the optimization of existing experimental protocols.

Introduction to Long-Chain Carbocyanine Dyes

Carbocyanine dyes are a class of fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain and the nature of the heterocyclic nuclei determine the spectral properties of the dye. Long-chain carbocyanines, such as those belonging to the 'Di' family (e.g., DiI, DiO, DiD), are distinguished by the presence of long alkyl chains, typically C16 or C18, attached to the heterocyclic rings. These alkyl chains confer a high degree of lipophilicity, enabling the dyes to readily insert into and diffuse within lipid bilayers.

The carbocyanine dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine, commonly known as DiD, is a prime example of a dye that incorporates octadecyl chains and utilizes a 4-chlorobenzenesulfonate salt as its counter-ion.[1][2][3][4][5] This structure renders it highly lipophilic and suitable for a variety of applications where stable membrane association is required.

Synthesis Pathway

While a definitive, step-by-step protocol for the synthesis of carbocyanine dyes starting directly from this compound is not extensively detailed in publicly available literature, the chemical structure of long-chain carbocyanines like DiD provides a strong basis for a plausible synthetic route. In this proposed pathway, this compound would serve as a highly effective alkylating agent to introduce the C18 alkyl chains onto the nitrogen atoms of the indolenine precursor.

The general synthesis of symmetrical carbocyanine dyes involves the condensation of two equivalents of a quaternized heterocyclic precursor with a linking polymethine bridge-forming reagent.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for long-chain carbocyanine dyes.

Lipophilicity of Long-Chain Carbocyanines

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical parameter for membrane probes. It is quantitatively expressed by the partition coefficient (logP) and the distribution coefficient (logD).

-

LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

-

LogD is the logarithm of the ratio of the sum of the concentrations of all forms (ionized and unionized) of a compound in a lipophilic solvent to the sum of the concentrations of all forms in an aqueous solvent at a specific pH. For ionic compounds like carbocyanine dyes, logD is a more physiologically relevant descriptor of lipophilicity.[6]

Due to their long octadecyl chains, carbocyanines derived from this compound are expected to be highly lipophilic. The 4-chlorobenzenesulfonate counter-ion can also influence the overall lipophilicity of the dye-counter-ion pair.

Quantitative Lipophilicity Data

| Compound Name | Common Name | Alkyl Chain Length | Counter-ion | Experimental logP/logD | Calculated logP (cLogP) | Reference(s) |

| 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | DiI | C18 | Perchlorate | Not Available | > 8.0 | [7] |

| 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate salt | DiD | C18 | 4-chlorobenzenesulfonate | Not Available | > 8.0 | [1] |

Note: Calculated logP (cLogP) values are estimations from various computational models and can vary. The values presented indicate a very high degree of lipophilicity.

Experimental Protocols for Lipophilicity Determination

Several robust methods are available for the experimental determination of the lipophilicity of fluorescent dyes. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound.

Shake-Flask Method (Gold Standard) for logD

The shake-flask method is the traditional and most reliable method for determining logD.[8][9][10] It involves partitioning the compound between n-octanol and a buffered aqueous phase at a specific pH.

Experimental Workflow:

Caption: Workflow for the shake-flask method to determine logD.

Detailed Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

-

Dissolution of the Dye: Prepare a stock solution of the carbocyanine dye in a suitable solvent (e.g., DMSO or ethanol).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the dye stock solution.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to ensure that the partitioning has reached equilibrium.

-

Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous phases.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the dye in each phase using a suitable analytical method, such as UV-Vis absorption spectroscopy or fluorescence spectroscopy, after creating a calibration curve.

-

Calculation: The logD is calculated using the following formula: logD = log10([Dye]octanol / [Dye]aqueous)

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC can be used for a more high-throughput estimation of logP.[11][12][13] This method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its logP value.

Experimental Workflow:

Caption: Workflow for logP determination using HPLC.

Detailed Methodology:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a set of standard compounds with known logP values that span the expected range of the carbocyanine dye. Inject each standard and record its retention time.

-

Calibration Curve: Plot the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time of the column.

-

Sample Analysis: Dissolve the carbocyanine dye in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

-

logP Determination: Determine the retention time of the dye and calculate its k'. Use the calibration curve to determine the logP of the carbocyanine dye.

Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique that can be used to determine the partitioning of fluorescent molecules into lipid membranes.[14][15][16][17] By measuring the diffusion time of the dye in the presence and absence of liposomes, the fraction of membrane-bound dye can be determined, which is related to its lipophilicity.

Logical Relationship for FCS-based Partitioning Analysis:

Caption: Logical flow of FCS for membrane partitioning analysis.

Detailed Methodology:

-

Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a defined lipid composition (e.g., POPC).

-

FCS Setup: Calibrate the confocal volume of the FCS instrument using a standard fluorescent dye with a known diffusion coefficient.

-

Measurement of Free Dye: Perform an FCS measurement on a dilute solution of the carbocyanine dye in buffer to determine the diffusion time of the free dye.

-

Measurement with Liposomes: Add a known concentration of liposomes to the dye solution and perform another FCS measurement.

-

Data Analysis: The resulting autocorrelation function will be a two-component model representing the fast-diffusing free dye and the slower-diffusing liposome-bound dye. Fit the data to this model to determine the fraction of bound and free dye.

-

Calculation of Partition Coefficient (Kp): The partition coefficient can be calculated from the fraction of bound dye and the lipid concentration.

Conclusion

Carbocyanine dyes derived from precursors like this compound are characterized by their profound lipophilicity, a property that is central to their utility in biological membrane research. While experimental determination of their logP and logD values is the most accurate approach, computational methods can provide valuable estimates. The experimental protocols detailed in this guide—the shake-flask method, HPLC, and FCS—offer a range of options for the precise quantification of the lipophilic properties of these essential fluorescent probes, enabling researchers to better understand and predict their behavior in complex biological systems.

References

- 1. DiD - Biotium [biotium.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. DiD' solid; DiIC18(5) solid (1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindodicarbocyanine, 4-Chlorobenzenesulfonate Salt) 10 mg [thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. acdlabs.com [acdlabs.com]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Shake Flask LogD | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 12. agilent.com [agilent.com]

- 13. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence correlation spectroscopy to examine protein-lipid interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Developments in Fluorescence Correlation Spectroscopy for Diffusion Measurements in Planar Lipid Membranes [mdpi.com]

Spectroscopic and Synthetic Profile of Octadecyl 4-chlorobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Octadecyl 4-chlorobenzenesulfonate, a valuable building block in the synthesis of various organic compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its constituent precursors, 1-octadecanol and 4-chlorobenzenesulfonyl chloride. Additionally, a detailed experimental protocol for its synthesis is provided, adapted from established methods for the preparation of alkyl arenesulfonates.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 34184-41-3, Molecular Formula: C₂₄H₄₁ClO₃S, Molecular Weight: 445.10 g/mol ).

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 2H | Ar-H (ortho to SO₂OR) |

| ~ 7.50 | d | 2H | Ar-H (ortho to Cl) |

| ~ 4.15 | t | 2H | -O-CH₂ -CH₂- |

| ~ 1.65 | p | 2H | -O-CH₂-CH₂ - |

| ~ 1.25 | br s | 30H | -(CH₂ )₁₅-CH₃ |

| ~ 0.88 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 141.0 | C -Cl |

| ~ 135.0 | C -SO₂OR |

| ~ 129.5 | C H (aromatic) |

| ~ 129.0 | C H (aromatic) |

| ~ 71.0 | -O-CH₂ - |

| ~ 32.0 | -CH₂ -CH₂- (from octadecyl chain) |

| ~ 29.7 (multiple peaks) | -(CH₂ )₁₄- (from octadecyl chain) |

| ~ 29.4 | -CH₂ -CH₂- (from octadecyl chain) |

| ~ 28.5 | -O-CH₂-CH₂ - |

| ~ 25.5 | -CH₂ -CH₃ |

| ~ 22.7 | -CH₂ -CH₃ |

| ~ 14.1 | -CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2955-2845 | Strong | C-H stretch (aliphatic) |

| ~ 1585 | Medium | C=C stretch (aromatic) |

| ~ 1470 | Medium | C-H bend (aliphatic) |

| 1370-1340 | Strong | S=O stretch (asymmetric) |

| 1190-1160 | Strong | S=O stretch (symmetric) |

| 1100-1000 | Strong | C-O stretch, S-O stretch |

| ~ 830 | Strong | C-H bend (para-substituted aromatic) |

| ~ 740 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 444/446 | Moderate | [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 253 | High | [CH₃(CH₂)₁₇]⁺ (Octadecyl cation) |

| 191/193 | High | [ClC₆H₄SO₃]⁺ |

| 175/177 | Moderate | [ClC₆H₄SO₂]⁺ |

| 111/113 | Moderate | [ClC₆H₄]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of 1-octadecanol with 4-chlorobenzenesulfonyl chloride in the presence of a base.

Materials:

-

1-Octadecanol

-

4-Chlorobenzenesulfonyl chloride[1]

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-octadecanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.2 eq) dropwise.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis of the target compound.

References

Methodological & Application

Application Notes and Protocols: Octadecyl 4-chlorobenzenesulfonate in Surface Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl 4-chlorobenzenesulfonate is a long-chain aromatic sulfonate. Its molecular structure, comprising a long hydrophobic octadecyl (C18) tail and a hydrophilic 4-chlorobenzenesulfonate headgroup, imparts amphiphilic properties that are of significant interest in various surface chemistry applications. While primarily utilized as a synthetic building block, its inherent surfactant-like characteristics suggest potential applications in areas such as detergency, emulsification, and the formation of organized molecular assemblies like Langmuir-Blodgett films and self-assembled monolayers for nanoparticle functionalization.

This document provides an overview of the hypothesized applications of this compound in surface chemistry, supported by data from structurally similar long-chain alkyl benzenesulfonates. Detailed experimental protocols for the investigation of these applications are also presented.

Section 1: Surfactant Properties and Applications

The amphiphilic nature of this compound suggests its potential use as a surfactant. The long C18 alkyl chain provides strong hydrophobicity, while the polar sulfonate group ensures water solubility, enabling the molecule to reduce surface and interfacial tension.

Hypothesized Physicochemical Properties

| Property | Representative Value (for SDBS) | Analytical Method | Reference |

| Molecular Weight | 445.10 g/mol | --- | [1] |

| Critical Micelle Concentration (CMC) | ~1.2 mM in water | Surface Tensiometry, Conductivity | [2] |

| Surface Tension at CMC (γ_cmc) | ~30-35 mN/m | Du Noüy Ring Method | [3][4] |

| Area per Molecule at Interface (A_min) | ~50-60 Ų | Langmuir Isotherm | [5] |

Potential Applications as a Surfactant

-

Detergency: The ability to form micelles and reduce surface tension makes it a candidate for cleaning applications, particularly for the removal of oily and greasy soils.

-

Emulsification: It can be used to stabilize oil-in-water or water-in-oil emulsions, which is relevant in the formulation of various consumer and industrial products.

-

Wetting Agent: By lowering the surface tension of water, it can increase the spreading and penetration of liquids on solid surfaces.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol describes the determination of the CMC of a surfactant by measuring the surface tension of its aqueous solutions at various concentrations.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (with Du Noüy ring or Wilhelmy plate)

-

Precision balance

-

Volumetric flasks and pipettes

-

Glassware

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.001 mM to 10 mM).

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Surface Tension Measurement:

-

Starting with the most dilute solution, measure the surface tension of each solution.

-

Ensure the measuring probe (Du Noüy ring or Wilhelmy plate) is thoroughly cleaned and dried between measurements.

-

Allow the surface tension reading to stabilize before recording the value.

-

Perform each measurement in triplicate to ensure accuracy.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot should show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[1] The surface tension at this point is the γ_cmc.

-

Section 2: Langmuir-Blodgett (LB) Films

The amphiphilic structure of this compound makes it a suitable candidate for the formation of Langmuir films at the air-water interface. These monolayers can then be transferred onto solid substrates to create highly organized Langmuir-Blodgett (LB) films.[6][7]

Formation of Langmuir Films

When a solution of this compound in a volatile, water-insoluble solvent is spread on a water surface, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails in the air.[8] Compression of this monolayer with barriers leads to the formation of a condensed, organized film. The properties of this film can be studied by measuring the surface pressure as a function of the area per molecule, generating a pressure-area (π-A) isotherm.[8]

Applications of LB Films

-

Surface Modification: Creation of surfaces with controlled wettability and frictional properties.

-

Sensors: As a matrix for immobilizing biomolecules or other sensor components.

-

Electronics: As ultrathin insulating layers or as components in molecular electronic devices.

Experimental Protocol: Langmuir-Blodgett Film Deposition

This protocol outlines the procedure for forming a Langmuir film of this compound and depositing it onto a solid substrate.

Materials:

-

This compound

-

Spreading solvent (e.g., chloroform, hexane)

-

Langmuir-Blodgett trough with a movable barrier and surface pressure sensor

-

Microsyringe

-

Solid substrate (e.g., silicon wafer, glass slide)

-

Deionized water (as the subphase)

-

Cleaning agents for the substrate (e.g., piranha solution - use with extreme caution )

Procedure:

-

Substrate Cleaning: Thoroughly clean the solid substrate to ensure a hydrophilic surface. For silicon wafers, this can be achieved by sonication in a series of solvents followed by piranha solution treatment and rinsing with deionized water.

-

Trough Preparation: Clean the Langmuir-Blodgett trough and fill it with deionized water.

-

Monolayer Spreading:

-

Prepare a dilute solution of this compound in the spreading solvent (e.g., 1 mg/mL).

-

Using a microsyringe, carefully deposit small droplets of the solution onto the water surface.

-

Allow the solvent to evaporate completely (typically 15-20 minutes).

-

-

Isotherm Measurement:

-

Compress the monolayer by moving the barriers at a constant rate.

-

Record the surface pressure as a function of the surface area to obtain the π-A isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

-

-

Langmuir-Blodgett Deposition:

-

Compress the monolayer to a desired surface pressure (typically in the condensed phase, e.g., 20-30 mN/m).

-

Immerse the clean substrate vertically into the subphase.

-

Withdraw the substrate slowly and at a constant speed through the monolayer. The monolayer will transfer onto the substrate.

-

For multilayer deposition, this process can be repeated.

-

-

Film Characterization: The deposited LB film can be characterized by techniques such as ellipsometry (to measure thickness), atomic force microscopy (to visualize morphology), and contact angle measurements (to assess surface energy).

Section 3: Nanoparticle Surface Functionalization

This compound can be used to functionalize the surface of nanoparticles, modifying their properties for various applications. The long hydrophobic tail can adsorb onto the surface of hydrophobic nanoparticles, while the charged hydrophilic head can provide colloidal stability in aqueous media.

Mechanisms of Functionalization

The functionalization of nanoparticles with surfactants like this compound typically occurs through non-covalent interactions, such as hydrophobic interactions between the alkyl chain and the nanoparticle surface.[9] This self-assembly process can lead to the formation of a monolayer or a bilayer on the nanoparticle surface.

Applications of Functionalized Nanoparticles

-

Drug Delivery: Functionalized nanoparticles can be used to encapsulate and deliver hydrophobic drugs. The surface modification can improve their stability in biological fluids and control their interaction with cells.

-

Catalysis: The surfactant layer can create a microenvironment around the nanoparticle that can influence catalytic activity and selectivity.

-

Imaging: Surface modification can enhance the biocompatibility and targeting capabilities of nanoparticles used as contrast agents in medical imaging.

Experimental Protocol: Nanoparticle Functionalization and Characterization

This protocol describes a general method for the functionalization of pre-synthesized nanoparticles with this compound.

Materials:

-

Nanoparticle suspension (e.g., gold, silver, or polymer nanoparticles)

-

This compound

-

Deionized water or appropriate buffer

-

Sonication bath or probe sonicator

-

Centrifuge

-

Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

-

Preparation of Surfactant Solution: Prepare an aqueous solution of this compound at a concentration above its CMC.

-

Functionalization:

-

Add the nanoparticle suspension to the surfactant solution under stirring or sonication. The ratio of surfactant to nanoparticles will need to be optimized depending on the nanoparticle size and concentration.

-

Allow the mixture to incubate for a sufficient time (e.g., several hours to overnight) to allow for the self-assembly of the surfactant on the nanoparticle surface.

-

-

Purification:

-

Remove excess, unbound surfactant by centrifugation. The functionalized nanoparticles should form a pellet.

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water or buffer.

-

Repeat the centrifugation and resuspension steps several times to ensure complete removal of free surfactant.

-

-

Characterization:

-

Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the functionalized nanoparticles using Dynamic Light Scattering (DLS).

-

Surface Charge: Determine the zeta potential of the functionalized nanoparticles to assess their colloidal stability.[10][11] A highly negative or positive zeta potential indicates good stability.

-

Confirmation of Functionalization: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of the surfactant on the nanoparticle surface.

-

Disclaimer: The application notes and protocols provided are based on the general principles of surface chemistry and the properties of analogous long-chain alkyl benzenesulfonates due to the limited specific data available for this compound. Researchers should conduct their own preliminary studies to optimize these protocols for their specific systems and applications. Standard laboratory safety procedures should be followed at all times.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Sodium dodecylbenzenesulphonate | 25155-30-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. psecommunity.org [psecommunity.org]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. justagriculture.in [justagriculture.in]

- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 8. nanoscience.com [nanoscience.com]

- 9. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanocomposix.com [nanocomposix.com]

- 11. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Octadecyl 4-chlorobenzenesulfonate as a Surfactant

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octadecyl 4-chlorobenzenesulfonate (CAS 34184-41-3) is an organic compound with a molecular structure conducive to surface-active properties.[1][2] It possesses a long, hydrophobic octadecyl (C18) tail and a polar, hydrophilic 4-chlorobenzenesulfonate head group. This amphiphilic nature classifies it as an anionic surfactant.[3][4][5] Anionic surfactants are widely utilized in the pharmaceutical industry as wetting agents, emulsifiers, dispersants, and solubilizers to improve the formulation of poorly soluble drugs.[4][5]

Physicochemical Properties

The utility of a surfactant is defined by its physicochemical properties. For a novel or uncharacterized surfactant like this compound, these parameters must be determined experimentally.

-

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[7][8] Above the CMC, properties like surface tension remain relatively constant.[7] Determining the CMC is crucial as it represents the minimum concentration needed to achieve maximum surface tension reduction and is the point where solubilization of hydrophobic substances within micelles begins.[9]

-

Krafft Point (Krafft Temperature): This is the minimum temperature at which micelles can form. Below the Krafft point, the surfactant's solubility is lower than its CMC, and it may exist in a crystalline state. Experiments should be conducted above the Krafft point to ensure the surfactant is sufficiently soluble to form micelles.

-

Surface Tension Reduction: A key characteristic of surfactants is their ability to lower the surface tension of a liquid, which is fundamental to their function in wetting, emulsification, and foaming.[10]

Table 1: Physicochemical Properties of this compound This table summarizes the known properties and provides fields for experimentally determined values.

| Property | Value | Source / Method |

| Chemical Name | This compound | - |

| CAS Number | 34184-41-3 | [1][2] |

| Molecular Formula | C₂₄H₄₁ClO₃S | [1] |

| Molecular Weight | 445.10 g/mol | [1] |

| Classification | Anionic Surfactant | Inferred from structure |

| Critical Micelle Conc. (CMC) | To be determined | Protocol 1: Surface Tension Method |

| Krafft Point | To be determined | Visual Temperature Titration |

| Surface Tension at CMC | To be determined | Protocol 1: Surface Tension Method |

| Solubility | To be determined in relevant solvents (e.g., Water, Ethanol, PBS) | Visual Inspection / Spectrophotometry |

Experimental Workflow and Mechanism

The characterization and application of a novel surfactant follow a logical progression. The first step is to determine its fundamental properties, which then inform its use in formulation development.

Caption: Experimental workflow for characterizing and applying a novel surfactant.

Above the critical micelle concentration, surfactant molecules aggregate to form micelles, which can encapsulate poorly water-soluble (hydrophobic) drug molecules, thereby increasing their apparent solubility in the aqueous medium.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

- 4. Anionic surfactants [m.chemicalbook.com]

- 5. sancolo.com [sancolo.com]

- 6. scbt.com [scbt.com]

- 7. justagriculture.in [justagriculture.in]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. rdworldonline.com [rdworldonline.com]

Application Notes and Protocols: Octadecyl 4-Chlorobenzenesulfonate as a Protecting Group for Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to ensure chemoselectivity.[1][2] While a wide array of protecting groups exist for functionalities like alcohols, amines, and carboxylic acids, the protection of sulfonic acids remains a less explored area.[3] Simple sulfonate esters are often unsuitable as protecting groups due to their high electrophilicity, which makes them susceptible to nucleophilic attack.[3] Consequently, the development of robust and selectively cleavable protecting groups for sulfonic acids is of significant interest.

This document outlines proposed application notes and protocols for the use of octadecyl 4-chlorobenzenesulfonate as a protecting group for sulfonic acids. Due to the limited specific literature on this particular application, the following protocols and stability data are based on established principles of sulfonate ester chemistry and comparative data from other well-studied sulfonate protecting groups. The long octadecyl chain is expected to impart significant lipophilicity to the protected molecule, potentially aiding in solubility in organic solvents and purification by standard chromatographic methods. The electron-withdrawing nature of the 4-chlorobenzenesulfonate moiety may influence the stability of the protected group.

Proposed Reaction Scheme

The overall strategy involves the protection of a sulfonic acid (R-SO₃H) as an this compound ester, followed by deprotection to regenerate the free sulfonic acid.

Caption: Proposed workflow for the protection and deprotection of sulfonic acids.

Data Presentation: Comparative Stability of Sulfonate Ester Protecting Groups

The stability of a protecting group under various reaction conditions is paramount for its successful application. The following table summarizes the stability of common sulfonate ester protecting groups to provide a basis for predicting the behavior of the this compound group.

| Protecting Group | Reagents and Conditions | Stability | Reference |

| Isopropyl (iPr) | TFA, rt, 16h | Labile | [3] |

| Nucleophiles | Moderately Stable | [3] | |

| Neopentyl (Neo) | Nucleophiles | Highly Stable | [3] |

| Strong Acid (6M HCl, reflux) | Labile | [3] | |

| BBr₃, 0°C | Labile | [3] | |

| Trichloroethyl (TCE) | Non-basic Nucleophiles | Stable | [3] |

| Basic Nucleophiles | Labile | [3] | |

| Reducing Agents (e.g., Zn) | Labile | [3] | |

| Trifluoromethylbenzyl (TFMB) | Nucleophiles | Highly Stable | |

| Acidic or Basic conditions | Labile | [3] | |

| Octadecyl (Proposed) | Nucleophiles | Expected to be stable | |

| Strong Acid/Base | Expected to be labile | ||

| Reductive Cleavage | Likely stable |

This table is a summary of findings from various sources and is intended for comparative purposes.

Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the key experiments. These protocols are based on general procedures for the synthesis and cleavage of sulfonate esters and should be optimized for specific substrates.

Protocol 1: Protection of a Sulfonic Acid with Octadecanol

This protocol describes the esterification of a sulfonic acid with octadecanol using a carbodiimide coupling agent.

Materials:

-

Sulfonic acid (e.g., p-toluenesulfonic acid monohydrate)

-

Octadecanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sulfonic acid (1.0 eq) and octadecanol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired octadecyl sulfonate ester.

Protocol 2: Deprotection of the Octadecyl Sulfonate Ester

This protocol outlines a proposed method for the cleavage of the octadecyl sulfonate ester under strongly acidic conditions.

Materials:

-

Octadecyl sulfonate ester

-

Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)

-

Dioxane or a suitable co-solvent

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the octadecyl sulfonate ester (1.0 eq) in a suitable solvent such as dioxane.

-

Add concentrated HCl or 48% HBr (e.g., 5-10 equivalents).

-

Heat the mixture to reflux (temperature will depend on the acid and co-solvent used) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove octadecanol and any unreacted starting material.

-

The aqueous layer containing the free sulfonic acid can then be used as is, or the sulfonic acid can be isolated by evaporation of the water or by precipitation as a salt (e.g., by adding a solution of sodium or potassium acetate).

Visualization of Key Processes

Protection and Deprotection Workflow

The following diagram illustrates the key steps in the proposed protection and deprotection sequence.

Caption: Experimental workflow for sulfonic acid protection and deprotection.

Logical Relationship of Protecting Group Stability

This diagram provides a conceptual overview of the stability of different sulfonate ester protecting groups to various classes of reagents.

Caption: Conceptual stability of sulfonate protecting groups.

Conclusion

The use of this compound as a protecting group for sulfonic acids presents a promising, albeit currently theoretical, strategy. The long alkyl chain is anticipated to enhance solubility in organic media, facilitating synthesis and purification. The proposed protocols for protection and deprotection are based on well-established chemical transformations. However, extensive experimental validation is required to determine the precise stability, efficacy, and scope of this protecting group. Researchers are encouraged to use these notes as a starting point for the development of this potentially valuable addition to the synthetic chemist's toolbox.

References

- 1. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]